molecular formula C26H22N4O6S B2875898 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851096-03-2

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2875898
CAS RN: 851096-03-2
M. Wt: 518.54
InChI Key: ZNENPVLPQJHPOW-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H22N4O6S and its molecular weight is 518.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

A study conducted by (Irshad et al., 2016) focuses on the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These compounds, including variants of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, were screened for their inhibitory potential against various enzymes and bacterial strains. They showed significant activity as inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase and α-glucosidase.

Enzyme Inhibitory Potential

Research by (Abbasi et al., 2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The compounds synthesized in this study demonstrated substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase, highlighting the potential biomedical applications of these compounds.

Anticancer and Antiproliferative Activities

The study by (Shao et al., 2014) proposed 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors and anticancer agents. Compounds with potent antiproliferative activity against various cancer cell lines were synthesized, suggesting the potential use of these compounds, including N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide derivatives, in cancer treatment.

Antibacterial Properties

(Abbasi et al., 2016) conducted a study to explore the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in the development of new antibacterial agents.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O6S/c31-24(27-26-29-28-25(36-26)23-16-34-21-7-3-4-8-22(21)35-23)18-9-11-20(12-10-18)37(32,33)30-14-13-17-5-1-2-6-19(17)15-30/h1-12,23H,13-16H2,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNENPVLPQJHPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5COC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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